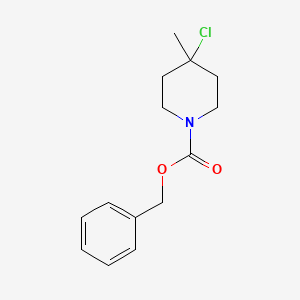
Fmoc-(r)-3-amino-2-(3,5-difluorobenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a synthetic organic compound that is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group of amino acids. The compound also contains a 3,5-difluorobenzyl group, which can impart unique chemical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid typically involves multiple steps. One common route involves the protection of the amino group of 3-amino-2-(3,5-difluorobenzyl)propanoic acid with the Fmoc group. This can be achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of automated peptide synthesizers. The reaction conditions would be carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The 3,5-difluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are often carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted product.
Deprotection Reactions: The major product is the free amino acid after removal of the Fmoc group.
Aplicaciones Científicas De Investigación
Fmoc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound can be used to design and synthesize novel therapeutic agents.
Biological Studies: It can be used to study protein-protein interactions and enzyme-substrate interactions.
Material Science: The compound can be incorporated into polymers to impart specific properties.
Mecanismo De Acción
The mechanism of action of Fmoc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid depends on its application. In peptide synthesis, the Fmoc group protects the amino group during chain elongation and is removed under basic conditions to allow further reactions. The 3,5-difluorobenzyl group can influence the chemical properties of the peptide, such as its hydrophobicity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-®-3-amino-2-(benzyl)propanoic acid: Similar structure but without the fluorine atoms.
Fmoc-®-3-amino-2-(4-fluorobenzyl)propanoic acid: Contains a single fluorine atom on the benzyl group.
Fmoc-®-3-amino-2-(3,5-dichlorobenzyl)propanoic acid: Contains chlorine atoms instead of fluorine.
Uniqueness
The presence of the 3,5-difluorobenzyl group in Fmoc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable building block in the synthesis of peptides with tailored properties.
Propiedades
Número CAS |
1260609-68-4 |
|---|---|
Fórmula molecular |
C25H21F2NO4 |
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
(2R)-2-[(3,5-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-17-10-15(11-18(27)12-17)9-16(24(29)30)13-28-25(31)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,10-12,16,23H,9,13-14H2,(H,28,31)(H,29,30)/t16-/m1/s1 |
Clave InChI |
CCEZGZLOWYHHLS-MRXNPFEDSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC(=CC(=C4)F)F)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC(=C4)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


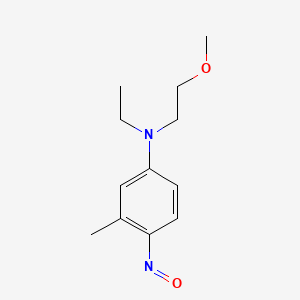


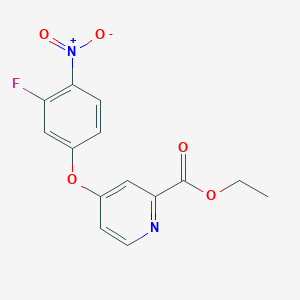
![Thiazolo[5,4-b]pyridine-2,5-diamine](/img/structure/B13979330.png)
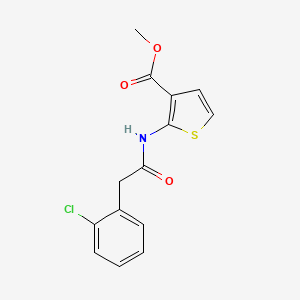
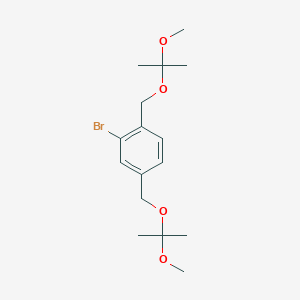
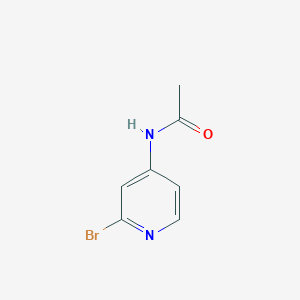
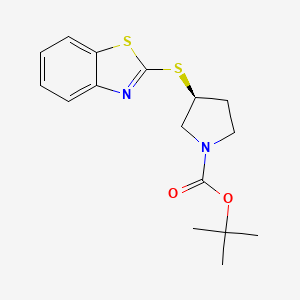

![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)
![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)
